3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C16H26N4O2S This compound is part of the purine family, which is known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine core. The introduction of the 3-methyl and 8-(3-methyl-butylsulfanyl) groups is achieved through specific alkylation reactions. The nonyl group is then added through a subsequent alkylation step. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-8-(3-methyl-butylsulfanyl)-7-pentyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-8-(3-methyl-butylsulfanyl)-7-hexyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-8-(3-methyl-butylsulfanyl)-7-octyl-3,7-dihydro-purine-2,6-dione
Uniqueness
3-Methyl-8-(3-methyl-butylsulfanyl)-7-nonyl-3,7-dihydro-purine-2,6-dione is unique due to its specific nonyl group, which can influence its chemical reactivity and biological activity. The presence of the nonyl group can enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H34N4O2S |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-nonylpurine-2,6-dione |
InChI |
InChI=1S/C20H34N4O2S/c1-5-6-7-8-9-10-11-13-24-16-17(23(4)19(26)22-18(16)25)21-20(24)27-14-12-15(2)3/h15H,5-14H2,1-4H3,(H,22,25,26) |
InChI Key |
ZGCHTMILSCKJSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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